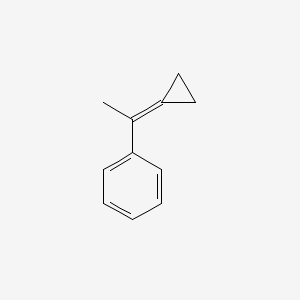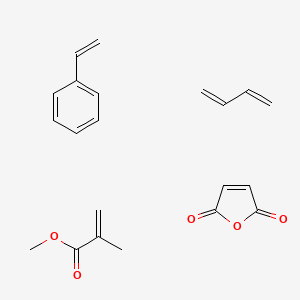
Buta-1,3-diene;furan-2,5-dione;methyl 2-methylprop-2-enoate;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, and 2,5-furandione is a complex polymer that combines multiple monomers to create a material with unique properties. This polymer is used in various industrial applications due to its versatility and performance characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-Propenoic acid, 2-methyl-, methyl ester (methyl methacrylate), 1,3-butadiene, ethenylbenzene (styrene), and 2,5-furandione (maleic anhydride). The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or xylene at elevated temperatures (around 60-80°C) to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Continuous polymerization processes are preferred for large-scale production, ensuring consistent product quality and high efficiency. The resulting polymer is then purified and processed into various forms, such as pellets, films, or coatings, depending on the intended application.
化学反应分析
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated polymers.
科学研究应用
This polymer finds applications in various fields, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion, durability, and resistance to environmental factors.
作用机制
The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and surfaces. The presence of multiple functional groups, such as ester, alkene, and anhydride groups, enables the polymer to form strong bonds with different materials. This interaction is facilitated by the polymer’s ability to undergo chemical reactions, such as cross-linking and grafting, which enhance its mechanical properties and stability.
相似化合物的比较
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of methyl methacrylate, known for its transparency and rigidity.
Styrene-butadiene rubber (SBR): A copolymer of styrene and butadiene, widely used in the rubber industry for its elasticity and durability.
Maleic anhydride copolymers: Polymers containing maleic anhydride, used for their adhesive properties and chemical reactivity.
Uniqueness
The polymer’s uniqueness lies in its combination of monomers, which imparts a balance of rigidity, flexibility, and chemical reactivity. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices, where specific performance characteristics are required.
属性
CAS 编号 |
41529-43-5 |
|---|---|
分子式 |
C21H24O5 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
buta-1,3-diene;furan-2,5-dione;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;1H2,2-3H3;1-2H;3-4H,1-2H2 |
InChI 键 |
KOTRNBSPZGLFOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
相关CAS编号 |
41529-43-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)



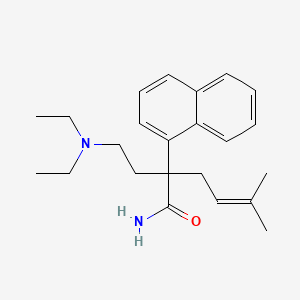
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
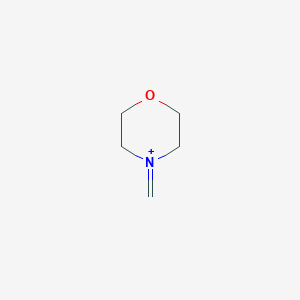
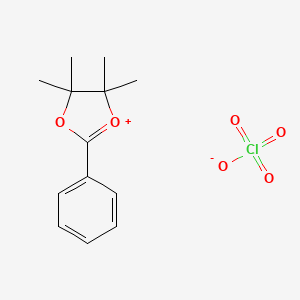
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)



